molecular formula C20H16N2O5 B3008642 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide CAS No. 2034457-10-6

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Cat. No.: B3008642
CAS No.: 2034457-10-6
M. Wt: 364.357
InChI Key: CLXABQMGISBFMR-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves a multi-step process:

    Formation of Benzo[d][1,3]dioxole Derivative: The initial step involves the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of Furan-3-ylbenzylamine: The furan-3-ylbenzylamine is synthesized by coupling furan-3-carboxaldehyde with benzylamine using a reductive amination process.

    Oxalamide Formation: The final step involves the reaction of the benzo[d][1,3]dioxole derivative with the furan-3-ylbenzylamine in the presence of oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring of the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole moiety.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the interaction of small molecules with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methoxybenzyl)oxalamide: Similar structure but with a methoxy group instead of a furan ring.

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorobenzyl)oxalamide: Contains a chlorine atom instead of a furan ring.

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide is unique due to the presence of both the benzo[d][1,3]dioxole and furan moieties, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-19(20(24)22-16-5-6-17-18(9-16)27-12-26-17)21-10-13-1-3-14(4-2-13)15-7-8-25-11-15/h1-9,11H,10,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXABQMGISBFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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